

An In-depth Technical Guide to the Historical Synthesis of Sodium Thiocarbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

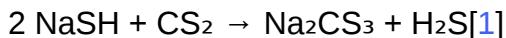
Compound Name: *Sodium thiocarbonate*

Cat. No.: *B8280282*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of **sodium thiocarbonate** (Na_2CS_3). **Sodium thiocarbonate** and its derivatives have found applications in various fields, including as analytical reagents, in the synthesis of other organosulfur compounds, and in mineral processing. This document details the fundamental chemical principles, experimental protocols, and quantitative data associated with its historical preparation.


Core Synthesis Principle: The Reaction of Carbon Disulfide with a Sulfide Source

The primary and most historically significant method for synthesizing **sodium thiocarbonate** involves the reaction of carbon disulfide (CS_2) with a sodium sulfide source. The most common sources have been sodium sulfide (Na_2S) and sodium hydrosulfide (NaSH).

The fundamental reaction is as follows:

When sodium hydrosulfide is used, the reaction proceeds with the evolution of hydrogen sulfide gas:

While the stoichiometry of this reaction appears straightforward, historical methods have varied significantly in terms of reaction conditions, solvents, and purification techniques to optimize yield and purity.

Key Historical Synthesis Methodologies

Several distinct approaches to the synthesis of **sodium thiocarbonate** have been documented in scientific literature and patents. These methods primarily differ in the choice of solvent and the techniques used to drive the reaction to completion and isolate the product.

2.1. Aqueous Synthesis

One of the most direct methods involves the reaction of sodium sulfide and carbon disulfide in an aqueous solution.

- General Protocol: A solution of sodium sulfide in water is prepared, to which carbon disulfide is added. The mixture is then agitated until the reaction is complete. In some variations, an alkali such as sodium hydroxide is added to adjust the pH to above 8.0, which is reported to help drive the reaction to completion and neutralize any sodium acid sulfide present.^[2] The resulting product is an aqueous solution of **sodium thiocarbonate**.
- Challenges: A significant drawback of the aqueous method is the difficulty in isolating pure, solid **sodium thiocarbonate**. The compound is highly soluble in water, hygroscopic, and can decompose upon heating, making evaporation of the water problematic.^[3]

2.2. Alcoholic and Mixed-Solvent Synthesis

To circumvent the challenges of isolating the product from an aqueous solution, historical methods have employed alcohols or mixed-solvent systems.

- Ethanol as a Solvent: Anhydrous ethanol has been used as a reaction medium. While **sodium thiocarbonate** is soluble in alcohol, the solubility is generally less than in water, and the product can sometimes be precipitated by the addition of a non-polar solvent like ether.^[3] However, this can lead to the formation of difficult-to-crystallize oils.^[3]
- Hexane-Alcohol Mixtures: A patented method describes the use of a liquid medium comprising a mixture of hexane and a lower alkyl alcohol (e.g., ethanol).^[3] This approach

aimed to provide a reaction environment where the reactants could interact effectively while minimizing the solubility of the final product, thus facilitating its isolation. Experiments showed that reacting sodium sulfide with carbon disulfide in hexane alone resulted in very low conversion (less than 10%), highlighting the need for a more polar co-solvent to facilitate the reaction.[3]

2.3. Modern Variations: Wet Ball Milling

While not strictly a "historical" method in the same vein as the others, a more recent development that builds upon the fundamental reaction is the use of wet ball milling. This technique facilitates a homogenous reaction between solid sodium sulfide and liquid carbon disulfide in a slurry medium like 1,2-dimethoxyethane (DME).[4] This method can lead to the complete conversion of sulfides into trithiocarbonates.[4]

Quantitative Data from Historical Synthesis Methods

The following table summarizes the quantitative data extracted from various historical and notable synthesis methods for **sodium thiocarbonate**.

Method	Reactants & Molar Ratio	Solvent/Medium	Temperature	Reaction Time	Yield/Product Concentration	Reference
Aqueous Synthesis with pH Adjustment	Sodium sulphide hydrate, molecular excess of carbon bisulphide	Water	35°C	24 hours	55.85% by weight Na_2CS_3 solution	[2]
Aqueous Synthesis for Mercaptoethylamine HCl	Carbon disulfide, sodium sulfide solution (Molar ratio: 1:1.05-1:1)	Water	40-45°C	2-3 hours	45%-50% Na_2CS_3 solution	[5]
Synthesis in Hexane-Alcohol Mixture	Carbon disulfide, sodium sulfide	97-70% Hexane, 3-30% lower alkyl alcohol	Not specified	Not specified	Not specified	[3]
Reaction in Hexane (Control)	Powdered technical sodium sulfide, carbon disulfide	Hexane	21-29°C	2 hours	< 5% conversion to sodium trithiocarbonate	[3]

Reaction without Solvent (Control)	Technical sodium sulfide, liquid CS ₂ (1:2.2 mole ratio)	None	25-26°C	7.5 hours	< 10% conversion to sodium trithiocarbonate	[3]
Wet Ball Milling	Sodium sulfide (Na ₂ S), excess carbon disulfide (CS ₂) (1:3 mole ratio)	1,2-dimethoxyethane (DME)	Not specified (400 rpm milling)	24 hours	Complete conversion of sulfides	[4]
Aqueous Synthesis for Carboxymethyl Derivative	0.14 mol carbon disulfide, 0.05 mol sodium sulfide	Water	38°C	60 minutes	Not specified	[6]

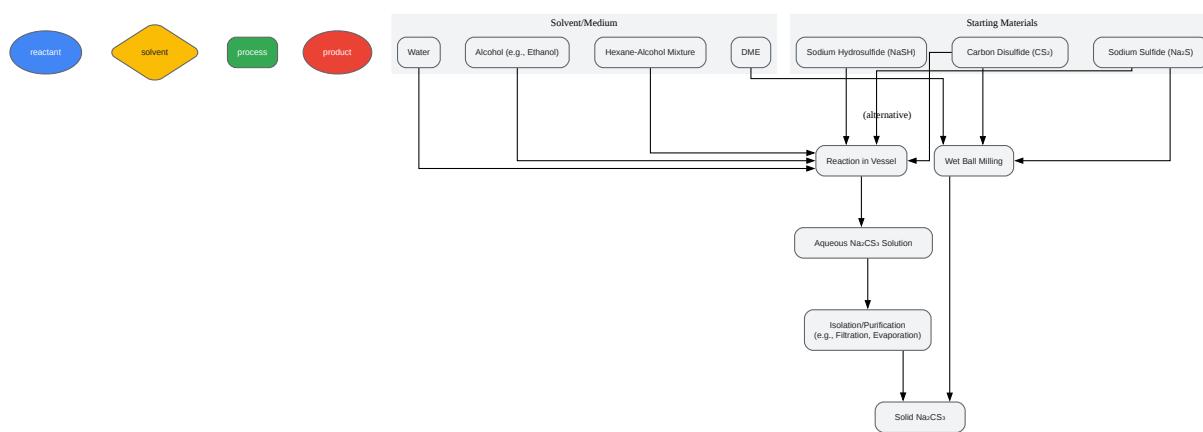
Detailed Experimental Protocols

4.1. Protocol for Aqueous Synthesis with pH Adjustment (Based on US Patent 2,221,796)[2]

- A mixture of 600 grams of carbon bisulphide, 300 grams of distilled water, and 234 grams of a commercial sodium sulphide hydrate flake were mixed together in a glass-lined reactor equipped with a reflux condenser.
- The mixture was agitated at a temperature just below the reflux temperature.
- Sodium hydroxide was added to the partially reacted mixture in an amount sufficient to adjust the pH to above 8.0.
- Agitation was continued at 35°C for 24 hours.

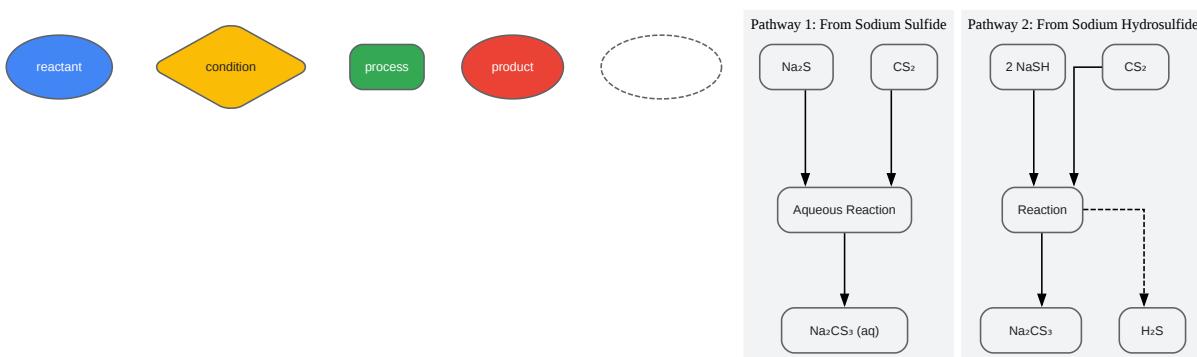
- After the reaction, the excess carbon bisulphide was layered off.
- The resulting aqueous solution was filtered through asbestos to yield a solution of **sodium thiocarbonate**.

4.2. Protocol for Synthesis in an Aqueous Medium (Based on Chinese Patent CN109574893A) [5]


- In a 3000ml enamel reaction kettle, 200kg of carbon disulfide and 600kg of a 35% concentration sodium sulfide solution were added.
- Stirring was initiated at 60 rpm, and the mixture was slowly heated to reflux.
- The reaction temperature was controlled at 40-45°C.
- The reaction was allowed to proceed for 2.5 hours to obtain the **sodium thiocarbonate** solution.

4.3. Protocol for Wet Ball Milling Synthesis (Based on OSTI Report)[4]

- Commercial sodium sulfide powder was refined using zirconia grinding media in a zirconia milling container at 400 rpm for 24 hours (with intervals of 30 min milling followed by 30 min resting).
- The refined Na_2S powder and carbon disulfide (CS_2) were transferred to a PTFE bottle in a 1:3 mole ratio.
- 15 mL of 1,2-dimethoxyethane (DME) was added as a slurry medium, along with zirconia ceramic balls as the grinding media.
- The mixture was subjected to wet ball milling.
- After milling, the solvent and surplus CS_2 were dried out to collect the orange-red colored powder of Na_2CS_3 .


Visualizing the Synthesis Workflow

The following diagrams illustrate the logical relationships in the historical synthesis of **sodium thiocarbonate**.

[Click to download full resolution via product page](#)

Caption: General workflow for **sodium thiocarbonate** synthesis.

[Click to download full resolution via product page](#)

Caption: Key chemical pathways for **sodium thiocarbonate** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiocarbonate - Wikipedia [en.wikipedia.org]

- 2. US2221796A - Preparation of sodium thiocarbonate - Google Patents [patents.google.com]
- 3. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. CN109574893A - A kind of method of sodium thiocarbonate synthesis mercaptoethylamine hydrochloride - Google Patents [patents.google.com]
- 6. Synthetic method and application for sodium carboxymethyl sodium trithiocarbonate - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Historical Synthesis of Sodium Thiocarbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8280282#historical-methods-for-sodium-thiocarbonate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com